5-azaspiro[2.5]octane-1-carbonitrile hydrochloride
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Overview
Description
5-azaspiro[25]octane-1-carbonitrile hydrochloride is a heterocyclic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-azaspiro[2.5]octane-1-carbonitrile hydrochloride typically involves the annulation of a cyclopentane ring with a nitrogen-containing group. One common method includes the reaction of cyclohexanone with ammonia and sodium hypochlorite . This reaction is highly exothermic and requires precise control of temperature and reaction time to ensure safety and efficiency.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using continuous-flow synthesis. This method involves the use of a microreaction system that allows for precise control of reaction conditions, leading to higher yields and improved safety compared to traditional batch synthesis .
Chemical Reactions Analysis
Types of Reactions
5-azaspiro[2.5]octane-1-carbonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives of this compound. These products have various applications in different fields of research .
Scientific Research Applications
5-azaspiro[2.5]octane-1-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5-azaspiro[2.5]octane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its spiro structure allows it to fit into specific binding sites, making it a valuable tool in drug design and development .
Comparison with Similar Compounds
Similar Compounds
6-azaspiro[2.5]octane-1-carbonitrile hydrochloride: Similar in structure but with different chemical properties and applications.
5-azaspiro[2.5]octane-1-carboxylic acid hydrochloride: Another related compound with distinct functional groups and uses.
Uniqueness
5-azaspiro[2.5]octane-1-carbonitrile hydrochloride is unique due to its specific spiro structure and the presence of a nitrile group. This combination of features gives it unique reactivity and makes it a versatile compound in various fields of research .
Properties
CAS No. |
2770368-72-2 |
---|---|
Molecular Formula |
C8H13ClN2 |
Molecular Weight |
172.7 |
Purity |
95 |
Origin of Product |
United States |
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